potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate
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Overview
Description
Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate is a chemical compound with a complex structure that includes a carboxymethyl group, a methyl group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. The reaction conditions often include the use of a solvent, such as acetonitrile, and a catalyst, such as pyridinium chlorochromate (PCC), to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors and subjected to controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and PCC in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of ion channels, alteration of membrane potentials, and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Carboxymethyl cellulose: A similar compound used in various applications, including as a thickening agent and in drug formulations.
Carbomers: Synthetic polymers with similar functional groups used in cosmetics and pharmaceuticals.
Uniqueness
Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it valuable in multiple fields of research and industry.
Properties
Molecular Formula |
C9H11KO5 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate |
InChI |
InChI=1S/C9H12O5.K/c1-5(2)3-6(4-7(10)11)8(12)9(13)14;/h3,5H,4H2,1-2H3,(H,10,11)(H,13,14);/q;+1/p-1/b6-3+; |
InChI Key |
KYEGHTWCVLVSAZ-ZIKNSQGESA-M |
Isomeric SMILES |
CC(C)/C=C(\CC(=O)O)/C(=O)C(=O)[O-].[K+] |
Canonical SMILES |
CC(C)C=C(CC(=O)O)C(=O)C(=O)[O-].[K+] |
Origin of Product |
United States |
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